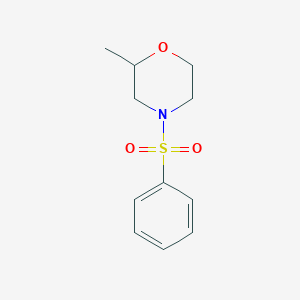

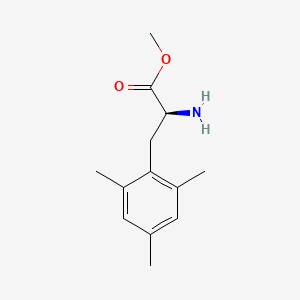

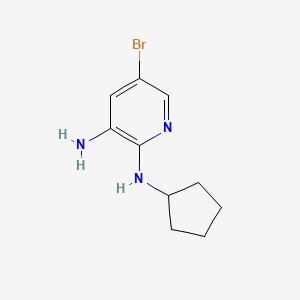

trans-(4-Methyl-cyclohexyl)-carbamic acid tert-butyl ester

Vue d'ensemble

Description

This compound is an ester derived from a carbamic acid. Ester compounds are often used in a wide range of applications, including in the production of polymers, plastics, resins, and more .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups present would all influence properties such as boiling point, melting point, solubility, and reactivity .Applications De Recherche Scientifique

Environmental Exposure and Monitoring

Environmental Exposure to Plasticizers : The compound 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH) is used as a plasticizer to replace phthalates like DEHP and DINP. Its oxidative metabolites, namely cyclohexane-1,2-dicarboxylic acid-monocarboxy isooctyl ester (MCOCH), cyclohexane-1,2-dicarboxylic acid-mono(oxo-isononyl) ester (MONCH), and cyclohexane-1,2-dicarboxylic acid-mono(hydroxy-isononyl) ester (MHNCH), serve as potential biomarkers for DINCH exposure assessment even at environmental exposure levels (Silva et al., 2013).

Occupational Exposure Assessment : Workers exposed to terbufos, a compound similar to tert-butyl esters, during corn planting showed no significant absorption of terbufos, and no adverse physiological effects, indicating that its acute toxicity is minimal under controlled conditions (Devine et al., 1986).

Industrial Applications and Catalysis

Selective Catalytic Oxidation of Cyclohexene : Cyclohexene, a compound structurally similar to trans-(4-Methyl-cyclohexyl)-carbamic acid tert-butyl ester, is widely used in the chemical industry. Advances in selective catalytic oxidation of cyclohexene can lead to specific products, crucial for various industrial applications. This highlights the importance of controllable and selective catalytic reactions in both academic and industrial settings (Cao et al., 2018).

Bioremediation

MTBE Biodegradation and Bioremediation : Methyl tert-butyl ether (MTBE) undergoes biotransformation and complete mineralization under aerobic and anaerobic conditions. Biological methods, including adding air, oxygen, or microorganisms, have been effective in MTBE remediation, indicating the potential for bioremediation of similar compounds (Fiorenza & Rifai, 2003).

Biochemical Research

Decarbamoylation of Acetylcholinesterases : Carbamates, esters of substituted carbamic acids, inhibit acetylcholinesterase by transferring the carbamoyl group to a serine residue in the enzyme's active site. Understanding the decarbamoylation rate constants and their dependency on the size of alkyl substituents provides insights into enzyme-inhibitor interactions, crucial for developing insecticides and therapeutic agents (Rosenberry & Cheung, 2019).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-(4-methylcyclohexyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-9-5-7-10(8-6-9)13-11(14)15-12(2,3)4/h9-10H,5-8H2,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISASAGZNTSLGHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-(4-Methyl-cyclohexyl)-carbamic acid tert-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]butanoic acid](/img/structure/B3365316.png)